

Spectroscopic Characterization of Vildagliptin Impurity B: An Application Note

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Compound of Interest

Compound Name: Vildagliptin Impurity B

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Abstract

This application note provides a comprehensive overview of the spectroscopic techniques for the identification and characterization of **Vildagliptin Impurity B**. Vildagliptin, an oral anti-hyperglycemic agent, is used for the treatment of type 2 diabetes mellitus.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product.[1][3] This document outlines detailed protocols for the use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of **Vildagliptin Impurity B**. The provided methodologies and data are intended to guide researchers and quality control analysts in the robust characterization of this specific impurity.

Introduction to Vildagliptin Impurity B

Vildagliptin Impurity B, chemically known as 1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, is a potential process-related impurity or degradation product of Vildagliptin.[4] Its structure is presented in Figure 1. The presence of impurities in pharmaceutical products must be carefully monitored and controlled to meet regulatory requirements.[3] Spectroscopic techniques are powerful tools for the structural elucidation and quantification of such impurities.

Vildagliptin Impurity B

- IUPAC Name: 1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[4]
- Molecular Formula: C₂₄H₃₃N₅O₃[4]
- Molecular Weight: 439.6 g/mol [4]
- CAS Number: 1036959-23-5[4]

Spectroscopic Characterization Workflow

The structural characterization of **Vildagliptin Impurity B** typically follows a systematic workflow involving multiple spectroscopic techniques to gather complementary information.

Fig. 1: Workflow for Spectroscopic Characterization.

Experimental Protocols and Data

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Vildagliptin Impurity B**, providing crucial information for its identification. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

Protocol: LC-HRMS Analysis

- Chromatographic System: Waters ACQUITY UPLC System.
- Mass Spectrometer: Waters Synapt G2-Si High Definition Mass Spectrometry (HDMS).[1]
- Column: A suitable reversed-phase column, such as a C18, can be used. For direct infusion, a union can be used in place of a column.[1]
- Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Elution Mode: Isocratic, typically with a high percentage of mobile phase B for direct infusion (e.g., 10:90 v/v of A:B).[1]

- Flow Rate: 0.5 mL/min.[5]
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Data Acquisition: Full scan mode to determine the parent ion and MS/MS mode to obtain fragmentation data.

Data Presentation: Mass Spectrometry Data

Parameter	Observed Value	Reference
Molecular Formula	C24H33N5O3	[4]
Monoisotopic Mass	439.2583 Da	[4]
[M+H] ⁺ (m/z)	440.2658	Calculated
Key MS/MS Fragments	To be determined experimentally	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is essential for the complete structural elucidation of **Vildagliptin Impurity B**, providing detailed information about the carbon-hydrogen framework and connectivity of atoms.[1][6]

Protocol: NMR Analysis

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of isolated **Vildagliptin Impurity B** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- ¹H NMR: Acquire a standard proton spectrum to identify the chemical shifts, multiplicities, and integrals of all protons.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

- 2D NMR:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for connecting different fragments of the molecule.

Data Presentation: Expected NMR Assignments (Hypothetical)

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Adamantyl Protons	1.5 - 2.5	30 - 50
Pyrrolidine Protons	1.8 - 4.8	25 - 60
Methylene Protons (linker)	3.0 - 4.0	50 - 60
OH Proton	~5.0 (broad)	-
C=O (Amide)	-	165 - 175
C≡N (Nitrile)	-	115 - 125

Note: The actual chemical shifts will need to be determined experimentally.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **Vildagliptin Impurity B**. The comparison of its spectrum with that of Vildagliptin can reveal key structural differences.^[1]

Protocol: FT-IR Analysis

- Spectrometer: A standard FT-IR spectrometer.
- Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of the isolated impurity or use an Attenuated Total Reflectance (ATR) accessory.

- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands for functional groups.

Data Presentation: FT-IR Peak Assignments

Wavenumber (cm^{-1})	Assignment	Reference
~3385	O-H Stretching	[1]
~2920, 2854	Aliphatic C-H Stretching	[1]
~2237	$\text{C}\equiv\text{N}$ Stretching (expected)	[1]
~1616	$\text{C}=\text{O}$ Stretching (Amide)	[1]

Note: The absence or presence of specific peaks compared to Vildagliptin's spectrum is informative. For example, changes in the amide and nitrile regions can indicate structural modifications.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantification. The UV spectrum of the impurity can be compared to that of the parent drug.

Protocol: UV-Vis Analysis

- Spectrophotometer: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Dissolve a known concentration of the isolated impurity in a suitable solvent (e.g., methanol, acetonitrile, or water).
- Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}).

Data Presentation: UV-Vis Absorption Data

Parameter	Observed Value	Reference
Solvent	Methanol	[7]
λ_{max}	~210 nm	[7][8]
Molar Absorptivity (ϵ)	To be determined experimentally	

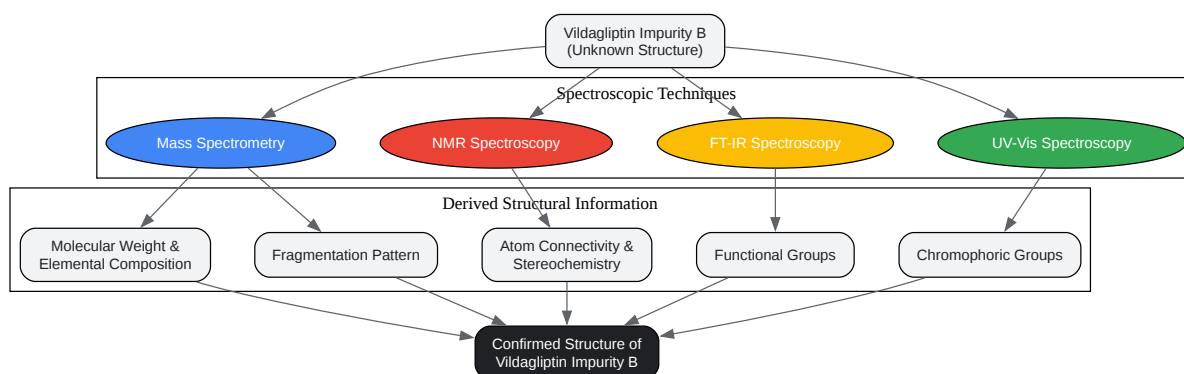
Note: The λ_{max} of Vildagliptin is also reported to be around 210 nm, so chromatographic separation is essential for differentiation and quantification in a mixture.

Conclusion

The combination of mass spectrometry, NMR spectroscopy, FT-IR spectroscopy, and UV-Vis spectroscopy provides a robust analytical workflow for the comprehensive characterization of **Vildagliptin Impurity B**. The protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of Vildagliptin. Adherence to these or similar validated methods is crucial for ensuring the safety and quality of the final pharmaceutical product.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the spectroscopic techniques and the structural information they provide for the elucidation of **Vildagliptin Impurity B**.



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Fig. 2: Relationship between techniques and structural data.

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